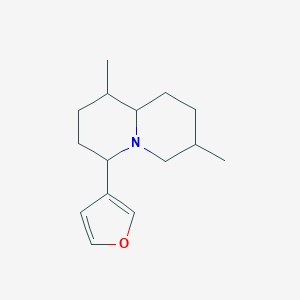
Deoxynupharidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxynupharidine is an alkaloid compound derived from the Nuphar species, particularly Nuphar Japonicum. It belongs to the class of sesquiterpenoid and triterpenoid alkaloids, which are characterized by their indolizidine, piperidine, and quinolizidine ring structures. This compound is notable for its unique structural features, including a trisubstituted piperidine ring with a methyl group at the C-3 position and a furyl substituent at the C-6 position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deoxynupharidine involves several key steps, including the enzymatic resolution of an allenic alcohol, silver-catalyzed cyclization of an allenic hydroxylamine, selective cross-metathesis, diastereoselective intramolecular reductive amination, and stereoelectronically controlled enolate alkylation . These steps are carried out under specific conditions to ensure high diastereoselectivity and yield.
Industrial Production Methods: Industrial production of this compound is not widely documented, but it likely involves similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of advanced catalytic systems and optimized reaction conditions would be essential for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: Deoxynupharidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the furyl substituent and the trisubstituted piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Deoxynupharidine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it serves as a model compound for studying the reactivity and synthesis of sesquiterpenoid and triterpenoid alkaloids. In biology, this compound is investigated for its potential immunosuppressive and anti-metastatic properties. In medicine, it is explored for its minimal cytotoxicity and potential therapeutic applications in cancer treatment.
Mechanism of Action
Deoxynupharidine is compared with other similar compounds such as nupharidine, nupharine, and neothiobinupharidine . These compounds share structural similarities, including the presence of a trisubstituted piperidine ring and a furyl substituent. this compound is unique due to the absence of a 6-hydroxy substituent, which results in minimal cytotoxicity and no discernible influence on the production of plaque-forming cells. This makes this compound a promising candidate for therapeutic applications with reduced side effects.
Comparison with Similar Compounds
- Nupharidine
- Nupharine
- Neothiobinupharidine
- Nympheine
Deoxynupharidine’s unique structural features and bioactivity make it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
1143-54-0 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
4-(furan-3-yl)-1,7-dimethyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C15H23NO/c1-11-3-5-14-12(2)4-6-15(16(14)9-11)13-7-8-17-10-13/h7-8,10-12,14-15H,3-6,9H2,1-2H3 |
InChI Key |
VACYOTYBTLYIEB-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(CCC(N2C1)C3=COC=C3)C |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H](CC[C@H](N2C1)C3=COC=C3)C |
Canonical SMILES |
CC1CCC2C(CCC(N2C1)C3=COC=C3)C |
Synonyms |
deoxynupharidine deoxynupharidine hydrochloride, (1alpha,4beta,7beta,9aalpha,1R)-isomer deoxynupharidine, (1alpha,4alpha,7alpha,9abeta,1S)-isomer deoxynupharidine, (1alpha,4alpha,7beta,9abeta,1s)-isomer deoxynupharidine, (1alpha,4beta,7alpha,9aalpha,1R)-isomer desoxynupharidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















